![molecular formula C8H7BrClN3 B13215459 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyrrolo[2,3-d]pyrimidine core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination and chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane. The reaction mixture is stirred at room temperature overnight, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through filtration and washing with dichloromethane .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyrrolo[2,3-d]pyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 7-Bromo-6-chloro-7-deazapurine
Uniqueness
5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C8H7BrClN3 |
|---|---|
Molecular Weight |
260.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-5-12-7(10)6-4(9)3-11-8(6)13-5/h3H,2H2,1H3,(H,11,12,13) |
InChI Key |
UTCBZINWEIQYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13215379.png)
![tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13215386.png)
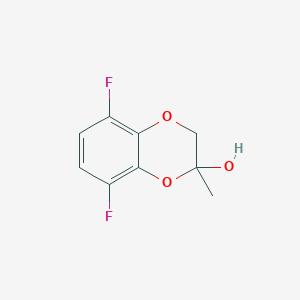
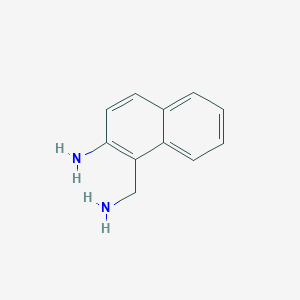
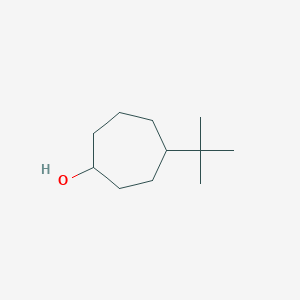
![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
![3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol](/img/structure/B13215409.png)

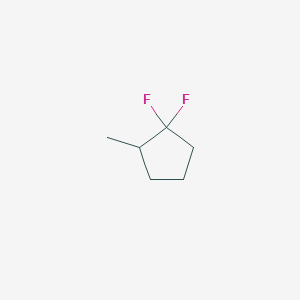

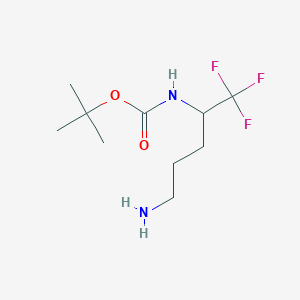
![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13215461.png)
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
![2-[(4-Ethylcyclohexyl)amino]butan-1-ol](/img/structure/B13215468.png)
